molecular formula C13H18O2 B15081899 3-(2,4,5-trimethylphenyl)butanoic Acid

3-(2,4,5-trimethylphenyl)butanoic Acid

Cat. No.: B15081899
M. Wt: 206.28 g/mol
InChI Key: BPFRLJBHYOBGRO-UHFFFAOYSA-N
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Description

3-(2,4,5-trimethylphenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a 2,4,5-trimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-trimethylphenyl)butanoic acid typically involves the alkylation of 2,4,5-trimethylbenzene with a suitable butanoic acid derivative. One common method includes the Friedel-Crafts alkylation reaction, where 2,4,5-trimethylbenzene reacts with butanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-trimethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Formation of 3-(2,4,5-trimethylphenyl)butanone or this compound derivatives.

    Reduction: Formation of 3-(2,4,5-trimethylphenyl)butanol or 3-(2,4,5-trimethylphenyl)butanal.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(2,4,5-trimethylphenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4,5-trimethylphenyl)butanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4,5-trimethoxyphenyl)butanoic acid
  • 3-(2,4,5-trifluorophenyl)butanoic acid
  • 3-(2,4,5-trichlorophenyl)butanoic acid

Uniqueness

3-(2,4,5-trimethylphenyl)butanoic acid is unique due to its specific methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, fluoro, chloro), the trimethylphenyl group may confer distinct steric and electronic properties, affecting the compound’s overall behavior in various applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(2,4,5-trimethylphenyl)butanoic acid

InChI

InChI=1S/C13H18O2/c1-8-5-10(3)12(6-9(8)2)11(4)7-13(14)15/h5-6,11H,7H2,1-4H3,(H,14,15)

InChI Key

BPFRLJBHYOBGRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)CC(=O)O)C

Origin of Product

United States

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